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Compound of Interest

Compound Name: 5-Propyltryptamine

Cat. No.: B15175464 Get Quote

Disclaimer: This document is intended for researchers, scientists, and drug development

professionals. The information contained herein is for educational and informational purposes

only and does not constitute medical advice. 5-Propyltryptamine is a research chemical, and

its psychoactive effects and toxicity in humans have not been extensively studied.

Introduction
5-Propyltryptamine is a lesser-known synthetic tryptamine and a structural analogue of other

psychoactive tryptamines such as N,N-dipropyltryptamine (DPT). Due to a significant lack of

formal research and clinical studies on 5-Propyltryptamine, its pharmacological profile and

psychoactive effects are not well-documented. This guide aims to provide a comprehensive

overview of its potential psychoactive effects by drawing inferences from the structure-activity

relationships of closely related and better-studied tryptamines, particularly DPT. The primary

mechanism of action for psychoactive tryptamines is generally attributed to their interaction with

serotonin receptors, most notably the 5-HT₂A receptor.

Pharmacology of Related Tryptamines
The psychoactive properties of tryptamines are predominantly mediated by their agonist or

partial agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes.[1]

[2][3][4] For instance, N,N-dipropyltryptamine (DPT) has been shown to exert its hallucinogen-

like effects in rodents through interactions with both 5-HT₂A and 5-HT₁A receptors.[2][4] The

activation of 5-HT₂A receptors is strongly correlated with the induction of psychedelic effects,

while 5-HT₁A receptor agonism may modulate these effects.[1][3]
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Given the structural similarity of 5-Propyltryptamine to DPT, it is plausible that it shares a

similar pharmacological profile, acting as an agonist or partial agonist at 5-HT₂A and possibly

5-HT₁A receptors. The propyl group at the 5-position of the indole ring may influence its binding

affinity, selectivity, and functional activity at these receptors, as well as its metabolic stability

and pharmacokinetics.

Quantitative Data for Related Tryptamines
Due to the absence of specific quantitative data for 5-Propyltryptamine in the scientific

literature, the following tables present receptor binding and functional data for the related

compounds N,N-dipropyltryptamine (DPT) and 5-MeO-DPT. This information is provided for

comparative purposes to infer the potential properties of 5-Propyltryptamine.

Table 1: Receptor Binding Affinities (Ki, nM) of Related Tryptamines

Compound 5-HT₁A 5-HT₁B 5-HT₂ 5-HT₂A 5-HT₂C

5-MeO-DPT 4.0 1,800 7.1–655 - -

DPT IC₅₀ = 100 - - - -

Data for 5-MeO-DPT from Wikipedia.[5] Data for DPT from Thiagaraj et al. (2005), where IC₅₀

is the concentration required to inhibit 50% of the binding of a radioligand.[6][7][8]

Table 2: In Vivo Behavioral Studies in Rodents
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Compound Assay Effect
Antagonist
Blockade

DPT
Head-twitch response

(mice)

Elicited dose-

dependent head

twitches

Blocked by 5-HT₂A

antagonist (M100907)

and modulated by 5-

HT₁A antagonist

(WAY-100635)

DPT
Drug discrimination

(rats)

Partial to full

substitution for LSD,

psilocybin, and MDMA

Effects more

profoundly

antagonized by

M100907 than WAY-

100635

Data from Fantegrossi et al. (2008).[1][2][4]

Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the

pharmacology of tryptamines, based on studies conducted with DPT.

1. Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for specific receptor subtypes.

Methodology:

Membrane Preparation: Cells expressing the human receptor of interest (e.g., 5-HT₁A) are

cultured and harvested. The cell membranes are isolated through homogenization and

centrifugation.[6]

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g.,

[³H]8-OH-DPAT for the 5-HT₁A receptor) and varying concentrations of the test compound

(e.g., DPT).[6]

Separation and Counting: The reaction is terminated by rapid filtration to separate bound

from unbound radioligand. The radioactivity retained on the filters is measured using a
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scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is calculated. This value can be converted to a binding

affinity constant (Ki).

2. Functional Assays (e.g., cAMP and [³⁵S]GTPγS Binding)

Objective: To determine the functional activity of a compound at a receptor (i.e., whether it is

an agonist, antagonist, or partial agonist).

Methodology for [³⁵S]GTPγS Binding:

Membrane Preparation: Similar to binding assays, membranes from cells expressing the

receptor of interest are prepared.

Assay Reaction: Membranes are incubated with GDP, the test compound at various

concentrations, and the non-hydrolyzable GTP analog [³⁵S]GTPγS. Agonist binding to the

G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα

subunit.

Separation and Counting: The reaction is stopped, and the bound [³⁵S]GTPγS is

separated from the unbound via filtration. The radioactivity is then quantified.

Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of

the test compound to determine its efficacy and potency.

3. In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)

Objective: To assess the potential hallucinogenic-like effects of a compound in an animal

model.

Methodology:

Animal Subjects: Mice are habituated to the testing environment.

Drug Administration: The test compound is administered to the mice at various doses. In

antagonist studies, a receptor antagonist is administered prior to the test compound.[2]
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Behavioral Observation: The number of head twitches (rapid, rotational head movements)

is counted for a specific period following drug administration.[2]

Data Analysis: Dose-response curves are generated to evaluate the effect of the

compound on the head-twitch response.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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